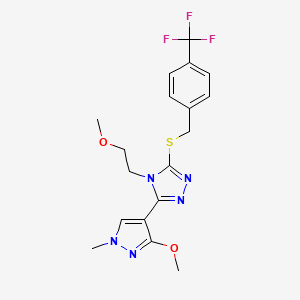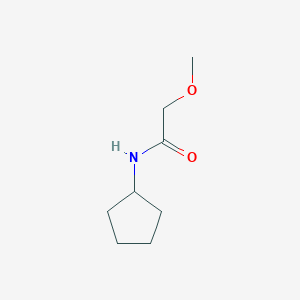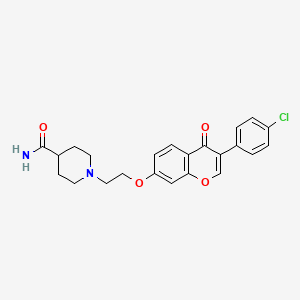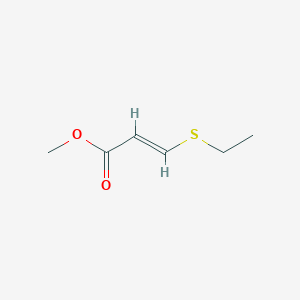![molecular formula C20H18FNO4 B2913992 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid CAS No. 2138006-38-7](/img/structure/B2913992.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid” is a unique material with potential applications in scientific research, such as drug discovery and organic synthesis. It has a molecular weight of 353.35 . The compound is stored at a temperature of 4°C and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H16FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.35 . It is stored at a temperature of 4°C and comes in a powder form .Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has indicated that derivatives of fluorene, incorporating azetidinone moieties, demonstrate significant antimicrobial and anticancer activities. These compounds have been synthesized and tested against multidrug-resistant strains and various cancer cell lines, showing remarkable activity compared to standard drugs in some cases. Their mechanism of action has been explored through molecular docking studies, suggesting a novel class of bioactive agents for potential therapeutic applications (E. Hussein et al., 2020).
Solid Phase Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group, a key component of the compound , plays a crucial role in solid-phase peptide synthesis (SPPS). It has been utilized for the synthesis of biologically active peptides and proteins, highlighting its versatility and the breadth of conditions under which SPPS can be performed. This methodology has facilitated the production of complex peptides, offering a significant tool in bioorganic chemistry (G. Fields & R. Noble, 2009).
Fluorescent Indicators and Bio-Templating
Fmoc-modified amino acids and peptides have shown to self-assemble into various structures, functioning as bio-inspired building blocks for the development of functional materials. These compounds have found applications in cell cultivation, bio-templating, optical, drug delivery, and catalytic activities. The self-assembly properties of Fmoc-modified biomolecules highlight their potential for creating novel materials with broad applications (Kai Tao et al., 2016).
Antibacterial Agents
Azetidinylquinolones, which share structural similarities with the compound , have been synthesized and evaluated for their antibacterial properties. These studies have led to the development of potent antibacterial agents targeting various resistant strains, showcasing the potential of azetidinyl derivatives in combating bacterial infections (J. Frigola et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWDHWFRKKBMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)